7-(chloromethyl)-1-methyl-6-phenyl-1H-imidazo[1,2-b]pyrazole
Overview
Description
7-(chloromethyl)-1-methyl-6-phenyl-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C13H12ClN3 and its molecular weight is 245.71 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a pyrazole core have been reported to interact with various biological targets
Mode of Action
Compounds with a similar pyrazole core are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The specific interactions of this compound with its targets would need to be determined through further experimental studies.
Biochemical Pathways
Similar pyrazole-based compounds have been reported to influence various biochemical pathways
Pharmacokinetics
Similar compounds with a pyrazole core have been reported to exhibit various pharmacokinetic properties
Result of Action
Similar compounds with a pyrazole core have been reported to exert various biological effects . The specific effects of this compound would need to be determined through further experimental studies.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds
Biological Activity
7-(Chloromethyl)-1-methyl-6-phenyl-1H-imidazo[1,2-b]pyrazole is a synthetic compound belonging to the imidazole family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical structure:
Property | Value |
---|---|
Chemical Formula | C₁₃H₁₂ClN₃ |
Molecular Weight | 253.71 g/mol |
CAS Number | 2098092-99-8 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of imidazole and pyrazole have shown promising results against various tumor cell lines.
- In vitro Studies : A study demonstrated that compounds with similar structures exhibited submicromolar inhibitory activity against several tumor cell lines, with IC₅₀ values ranging from 0.09 µM to 0.43 µM for certain derivatives . The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the imidazole structure significantly affect biological activity. The presence of electron-withdrawing groups like chlorine enhances potency against cancer cells. For example, in a related study, the introduction of a chloromethyl group at position 7 was crucial for enhancing antitumor activity by improving binding affinity to target proteins involved in cancer progression .
Case Study 1: Antitumor Activity
A recent investigation focused on a series of imidazole derivatives including this compound. The study found that these compounds inhibited tubulin polymerization, a critical process for cancer cell division. The most active compound demonstrated an IC₅₀ value of approximately 0.4 µM against breast cancer cell lines .
Case Study 2: Mechanistic Insights
Another study explored the mechanism by which imidazole derivatives induce apoptosis in cancer cells. It was found that these compounds activate stress response pathways leading to increased levels of pro-apoptotic factors while decreasing anti-apoptotic signals . This dual action contributes to their effectiveness as potential chemotherapeutic agents.
Properties
IUPAC Name |
7-(chloromethyl)-1-methyl-6-phenylimidazo[1,2-b]pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3/c1-16-7-8-17-13(16)11(9-14)12(15-17)10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNYELVECNRZBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN2C1=C(C(=N2)C3=CC=CC=C3)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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